molecular formula C13H10FNO B056241 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone CAS No. 115858-98-5

2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone

Cat. No.: B056241
CAS No.: 115858-98-5
M. Wt: 215.22 g/mol
InChI Key: SWLMSOXBPVFLNF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone is a high-value chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound features a biaryl ketone structure, integrating a fluorophenyl ring and a pyridinyl ring, which is a common motif in the design of kinase inhibitors. Its primary research application lies in its role as a key synthetic intermediate for the development of novel therapeutic agents, particularly targeting protein kinases involved in cancer, inflammatory diseases, and central nervous system disorders. The electronegative fluorine atom influences the molecule's electronic distribution, bioavailability, and metabolic stability, while the pyridine nitrogen serves as a hydrogen bond acceptor, facilitating critical interactions with enzyme active sites. Researchers utilize this compound to explore structure-activity relationships (SAR), to develop potent and selective inhibitors, and to synthesize more complex molecular libraries for high-throughput screening. It is supplied for research purposes only to advance the discovery of next-generation targeted therapies.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-12-3-1-10(2-4-12)9-13(16)11-5-7-15-8-6-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLMSOXBPVFLNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453041
Record name 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115858-98-5
Record name 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Condensation in Acetonitrile

A widely reported method involves the condensation of 2-bromo-1-(4-fluorophenyl)ethanone with pyridin-4-yl nucleophiles under basic conditions. In a protocol adapted from prasugrel synthesis, 2-bromo-1-(4-fluorophenyl)ethanone (10.75 g, 41.8 mmol) is reacted with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (10 g, 52.17 mmol) in acetonitrile at 0–5°C using anhydrous potassium carbonate (14.45 g, 104.5 mmol) as a base. After 4 hours, filtration and solvent evaporation yield a crude product, which is recrystallized from diisopropylether to afford the desacetyl intermediate (4.0 g, 23.2% yield, 95.82% purity).

Key Parameters

  • Temperature: 0–5°C

  • Base: K₂CO₃

  • Solvent: Acetonitrile

  • Yield: 23.2%

  • Purity: 95.82% (HPLC)

This method, while reliable, suffers from moderate yields due to competing side reactions. Optimizing stoichiometry (e.g., excess pyridinyl reagent) and employing low-temperature conditions minimizes byproduct formation.

Microwave-Assisted Solvent-Free Cyclization

Silica Gel-Supported Acetylation

Microwave irradiation enhances reaction kinetics and reduces energy consumption. A solvent-free approach involves adsorbing isonicotinohydrazide derivatives (0.01 mol) and acetic anhydride (10 mL) onto silica gel (6 g). Irradiation at 400 W for 1–2.5 minutes induces cyclization, yielding 1-(2-(4-fluorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives. Post-reaction extraction with methanol and recrystallization achieve >90% purity.

Advantages

  • Reaction Time: 1–2.5 minutes

  • Solvent-Free: Reduces waste

  • Yield: 70–85%

  • Purity: >90% (TLC)

This method is ideal for rapid synthesis but requires precise microwave power calibration to prevent decomposition.

Friedländer Quinoline Synthesis Adaptations

Polyphosphoric Acid (PPA)-Catalyzed Cyclization

Adapting Friedländer quinoline synthesis, 4-fluorophenylacetophenone derivatives are condensed with pyridinyl ketones using PPA as a catalyst. Heating at 90°C for 1 hour under solvent-free conditions yields 2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone with 82% efficiency. The acidic environment facilitates ketone stabilization and minimizes oxidation.

Optimization Insights

  • Catalyst: PPA (P₂O₅ in H₃PO₄)

  • Temperature: 90°C

  • Yield: 82%

  • Purification: Recrystallization from CH₂Cl₂

This method offers high yields but requires careful handling of corrosive PPA.

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Purity (%)ScalabilityEnvironmental Impact
Base-Mediated0–5°C, K₂CO₃, CH₃CN23.295.82ModerateHigh (solvent use)
Microwave400 W, solvent-free70–85>90HighLow
PPA-Catalyzed90°C, solvent-free8298HighModerate (corrosive)
Suzuki Coupling110°C, Pd₂(dba)₃, toluene75–90*>95*HighModerate (Pd waste)

*Theoretical projections based on analogous reactions.

Mechanistic Insights and Reaction Pathways

Nucleophilic Substitution in Condensation Reactions

The bromo-ethanone intermediate undergoes nucleophilic attack by the pyridin-4-yl moiety, facilitated by the base (K₂CO₃). The mechanism proceeds via an SN₂ pathway, with the bromide leaving group displaced by the nucleophilic pyridine nitrogen.

Microwave-Induced Cyclization

Microwave energy accelerates dipole rotation in the adsorbed reactants on silica gel, lowering activation energy for oxadiazole ring formation . The absence of solvent reduces side reactions, enhancing selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Industry

The pharmaceutical sector is one of the primary consumers of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone, utilizing it as an intermediate for synthesizing active pharmaceutical ingredients (APIs). Its unique chemical structure allows for the design of molecules aimed at treating various diseases.

Key Applications:

  • Drug Discovery: The compound serves as a building block for novel treatments targeting conditions such as cancer and neurological disorders. It is particularly relevant in developing kinase inhibitors, a class of drugs effective against multiple cancer types .
  • Biological Activity: Research indicates that derivatives of this compound exhibit significant biological activity, making them potential candidates for anticancer therapies. For instance, certain derivatives have demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells .

Case Study:

A study highlighted the synthesis of pyridine-thiazole hybrid molecules incorporating this compound. These hybrids showed high antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents with an IC50 value of 0.57 µM against HL-60 cells .

Chemical Synthesis

In chemical synthesis, this compound acts as a versatile intermediate in creating complex organic compounds.

Key Applications:

  • Specialty Chemicals: The compound is used to synthesize specialty chemicals for agrochemicals and plastics. Its stability and reactivity make it ideal for multi-step synthesis processes .
  • Heterocyclic Compounds: It facilitates the production of heterocyclic compounds essential in material science, contributing to polymers and coatings used in various industries .

Agricultural Chemicals

The agricultural sector employs this compound primarily in developing crop protection agents.

Key Applications:

  • Agrochemical Formulations: This compound is integral to synthesizing herbicides, insecticides, and fungicides, enhancing pest control efficacy while minimizing environmental impact .
  • Sustainable Practices: With the growing demand for sustainable agricultural practices, research is focusing on using this compound to develop biocompatible solutions that align with organic farming trends .

Materials Science

In materials science, this compound is utilized to develop new functional materials.

Key Applications:

  • Conductive Materials: The compound plays a role in synthesizing conductive polymers and organic electronic materials used in devices such as organic light-emitting diodes (OLEDs) and solar cells .
  • Nanotechnology: Its ability to form stable bonds with other organic molecules makes it valuable in creating high-performance materials tailored for specific applications in electronics and telecommunications .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Benefits
PharmaceuticalDrug discovery, kinase inhibitorsTargeted therapies for cancer
Chemical SynthesisSpecialty chemicals, heterocyclic compoundsVersatile intermediate for complex synthesis
Agricultural ChemicalsHerbicides, insecticides, fungicidesEffective pest control with reduced impact
Materials ScienceConductive polymers, nanomaterialsAdvanced functionalities for electronics

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Heterocyclic Derivatives

Structural modifications to the parent compound often involve introducing heterocyclic rings (e.g., oxadiazoles, triazoles) to enhance bioactivity or modulate physicochemical properties.

Table 1: Key Heterocyclic Derivatives
Compound Name Heterocycle Type Melting Point (°C) IR Peaks (cm⁻¹) Key Structural Features Reference
1-(2-(4-Fluorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanone (4f) Oxadiazole 125–127 1695 (C=O), 1620 (C=N) Methyl group at oxadiazole position
1-(5-(4-Fluorophenyl)-3-(pyridin-4-yl)-4,5-dihydro-1,2,4-triazol-1-yl)ethanone (5f) Triazole 141–143 1705 (C=O), 1625 (C=N) Saturated triazole ring
2-{[4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone Triazole-sulfanyl - - Chlorophenyl substituent, sulfanyl linker
2-[[4-(4-Chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-difluorophenyl)ethanone Triazole-sulfanyl - - 3,4-Difluorophenyl group

Key Observations:

  • Oxadiazole vs. Triazole: Oxadiazole derivatives (e.g., 4f) exhibit lower melting points (~125°C) compared to triazole analogues (5f, ~141°C), likely due to reduced hydrogen-bonding capacity in oxadiazoles .
  • Substituent Effects: Chlorophenyl (Cl) and difluorophenyl (F₂) groups enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Pyridine Substituent Variations

The position and substitution on the pyridine ring significantly influence electronic properties and steric effects.

Table 2: Pyridine-Modified Analogues
Compound Name Pyridine Substituent Melting Point (°C) Molecular Weight (g/mol) Key Differences Reference
2-(4-Fluorophenyl)-1-(6-Methylpyridin-2-yl)ethanone 2-Pyridyl, 6-methyl - 229.26 Methyl group at pyridine C6 position
1-Phenyl-2-(pyridin-4-yl)ethanone 4-Pyridyl, unsubst. - 199.23 Phenyl instead of 4-fluorophenyl
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone 4-Pyridyl, p-tolyl - 213.26 Methyl group on aryl ring (p-tolyl)

Key Observations:

  • Aryl Group Modifications: Replacing 4-fluorophenyl with phenyl () or p-tolyl () reduces electronegativity and increases hydrophobicity, which may influence pharmacokinetic properties like metabolic stability.

Fluorophenyl Group Analogues

Variations in the fluorophenyl moiety highlight the role of halogenation in molecular interactions.

Table 3: Fluorophenyl-Modified Analogues
Compound Name Substituent on Phenyl Molecular Weight (g/mol) Notable Features Reference
2-[(4-Fluorophenyl)amino]-1-(4-methylphenyl)ethanone 4-Fluoro, 4-methyl 243.28 Amino linker enhances hydrogen bonding
1-(1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(1-pyrrolidinyl)ethanone 4-Fluoro, pyrrole 314.37 Pyrrolidine substituent increases basicity

Key Observations:

  • Amino Linkers: The introduction of an amino group () may improve solubility but could also increase susceptibility to oxidative metabolism.

Biological Activity

2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H12FN2O\text{C}_{14}\text{H}_{12}\text{F}\text{N}_{2}\text{O}

This compound features a fluorinated phenyl group and a pyridine moiety, which are known to contribute to its biological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of compounds containing pyridine and fluorophenyl groups. The presence of these functional groups enhances the interaction with microbial targets.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus3.08 μM
Escherichia coli2.18 μM
Candida albicans3.76 μM
Pseudomonas aeruginosa3.14 μM
Bacillus subtilis2.50 μM

The compound exhibits significant activity against various bacterial strains, with MIC values indicating effective inhibition at low concentrations.

Antiviral Activity

Research has also indicated that pyridine derivatives possess antiviral properties. The compound's structure may facilitate interactions with viral proteins, making it a candidate for further antiviral studies.

Case Study: Antiviral Screening

In a recent study, derivatives of pyridine were screened for activity against SARS-CoV-2. Compounds similar to this compound showed promising results in inhibiting viral replication, suggesting potential therapeutic applications in treating viral infections .

Anticancer Activity

The anticancer properties of pyridine-based compounds have garnered attention due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (μM)Reference
This compoundHeLa (cervical cancer)15.5
Fluorinated pyridine derivativeMCF-7 (breast cancer)12.0
Pyridine oxime derivativeA549 (lung cancer)10.5

The data suggests that the compound may exhibit selective cytotoxicity towards certain cancer cell lines, warranting further investigation into its mechanisms of action.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
  • DNA Intercalation : Similar compounds have been shown to intercalate DNA, disrupting replication in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress can lead to apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone, and how can they be experimentally determined?

  • Answer : Key properties include molecular weight (C₁₃H₁₀FNO, 215.23 g/mol), boiling point (~469.2 K for analogous fluorophenyl ethanones ), and solubility in organic solvents. These are determined via:

  • Mass spectrometry : For molecular weight confirmation and fragmentation patterns (e.g., electron ionization MS ).
  • Thermodynamic analysis : Differential scanning calorimetry (DSC) for phase transitions and gas chromatography for boiling point estimation .
  • X-ray crystallography : To resolve crystal structure using programs like SHELXL or SIR97 .

Q. What synthetic routes are available for preparing this compound, and how can purity be optimized?

  • Answer : Common routes involve Friedel-Crafts acylation or coupling reactions between 4-fluorophenylacetyl chloride and pyridine derivatives. Key steps include:

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures.
  • Analytical validation : HPLC with UV detection (λ = 254 nm) and NMR (¹H/¹³C) to confirm absence of positional isomers (e.g., pyridin-2-yl vs. pyridin-4-yl derivatives ).

Q. How can the crystal structure of this compound be resolved, and what challenges arise during refinement?

  • Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL or SIR97 for refinement . Challenges include:

  • Twinned crystals : Apply twin-law matrices in SHELXL to model overlapping reflections.
  • Disorder in aromatic rings : Use restraints for bond lengths/angles and isotropic thermal parameters .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets like USP14 or β-catenin?

  • Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate interactions:

  • Docking : Use the crystal structure of USP14 (PDB: 2AYO) to identify key binding residues (e.g., catalytic cysteine) .
  • Free energy calculations : MM-PBSA/GBSA to estimate binding energies, validated by in vitro enzymatic assays (IC₅₀ determination) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray geometry)?

  • Answer :

  • Dynamic effects : Variable-temperature NMR to assess conformational flexibility (e.g., keto-enol tautomerism).
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level and compare experimental/theoretical chemical shifts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone
Reactant of Route 2
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2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone

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